N2-(5-(Ethylsulfonyl)-2-methoxyphenyl)-N4-methyl-N4-(3-methyl-1H-indazol-6-yl)pyrimidine-2,4-diamine
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Overview
Description
GW654652C is a small molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors. It is known for its ability to inhibit the growth and migration of multiple myeloma cells in the bone marrow microenvironment . This compound has shown promise in preclinical studies for its potential therapeutic applications in treating various cancers, particularly multiple myeloma .
Preparation Methods
The synthesis of GW654652C involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of indazolylpyrimidine derivatives . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
GW654652C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: GW654652C can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
GW654652C has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of vascular endothelial growth factor receptors.
Biology: Investigated for its effects on cell proliferation, migration, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for treating multiple myeloma and other cancers.
Industry: Potential applications in the development of new cancer therapies and drug discovery.
Mechanism of Action
GW654652C exerts its effects by inhibiting the activity of vascular endothelial growth factor receptors. This inhibition blocks the signaling pathways involved in cell proliferation, migration, and angiogenesis. Specifically, GW654652C inhibits the phosphorylation of vascular endothelial growth factor receptor-1, leading to downstream inhibition of AKT-1 and mitogen-activated protein kinase signaling cascades . This results in reduced cell proliferation and migration, particularly in multiple myeloma cells .
Comparison with Similar Compounds
GW654652C is similar to other tyrosine kinase inhibitors that target vascular endothelial growth factor receptors. Some similar compounds include:
Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptors.
Sorafenib: A multi-kinase inhibitor that targets vascular endothelial growth factor receptors and other kinases involved in tumor growth.
Pazopanib: A tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors and other receptors involved in angiogenesis. Compared to these compounds, GW654652C has shown unique potency in inhibiting all three vascular endothelial growth factor receptors with similar efficacy.
Properties
Molecular Formula |
C22H24N6O3S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-N-(5-ethylsulfonyl-2-methoxyphenyl)-4-N-methyl-4-N-(3-methyl-2H-indazol-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H24N6O3S/c1-5-32(29,30)16-7-9-20(31-4)19(13-16)24-22-23-11-10-21(25-22)28(3)15-6-8-17-14(2)26-27-18(17)12-15/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25) |
InChI Key |
VTXJRGSOKKDRGH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)NC2=NC=CC(=N2)N(C)C3=CC4=NNC(=C4C=C3)C |
Origin of Product |
United States |
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